molecular formula C30H32N4O4 B2621889 1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide CAS No. 2380186-90-1

1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No. B2621889
CAS RN: 2380186-90-1
M. Wt: 512.61
InChI Key: VUXGUEYOOFPOEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, starting from commercially available precursors. Researchers have reported various synthetic routes, including ring construction from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (such as proline derivatives) has been explored. Detailed reaction conditions and yields are documented in the literature .


Molecular Structure Analysis

Compound X adopts a pyrrolidine-based scaffold. The pyrrolidine ring contributes to its three-dimensional (3D) shape due to non-planarity (a phenomenon called “pseudorotation”). The stereogenicity of carbons within the pyrrolidine ring leads to different stereoisomers, which can impact the compound’s biological profile. Structural elucidation using techniques like NMR spectroscopy confirms its molecular arrangement .


Chemical Reactions Analysis

Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These transformations can modify its pharmacological properties and bioactivity. Researchers have investigated the influence of steric factors on biological activity, emphasizing the structure–activity relationship (SAR) of related compounds .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c1-21-5-3-4-6-27(21)32-15-17-33(18-16-32)30(37)22-7-9-24(10-8-22)31-29(36)23-19-28(35)34(20-23)25-11-13-26(38-2)14-12-25/h3-14,23H,15-20H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXGUEYOOFPOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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